Product packaging for Di-tert-butyl sulfoxide(Cat. No.:CAS No. 2211-92-9)

Di-tert-butyl sulfoxide

Cat. No.: B3049816
CAS No.: 2211-92-9
M. Wt: 162.3 g/mol
InChI Key: HKKFQOPIRHHEGQ-UHFFFAOYSA-N
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Description

Di-tert-butyl sulfoxide is an organosulfur compound with the molecular formula C8H18OS and a molecular weight of 162.29 g/mol . Its CAS Registry Number is 2211-92-9 . This compound features a sulfinyl functional group bonded to two tert-butyl groups, a structure that is of significant interest in fundamental chemical and spectroscopic research. Studies have focused on characterizing the electronic properties of the sulfoxide bond, with gas-phase ionization energies reported at 8.0 eV (adiabatic) and 8.18 eV (vertical) . As a sterically hindered dialkyl sulfoxide, it serves as a valuable reference compound or potential starting material in synthetic and mechanistic chemistry. Researchers utilize this high-purity material to explore novel reaction pathways and as a model system for understanding steric and electronic effects in organosulfur chemistry. This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18OS B3049816 Di-tert-butyl sulfoxide CAS No. 2211-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylsulfinyl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS/c1-7(2,3)10(9)8(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKFQOPIRHHEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176629
Record name Di-tert-butyl sulfoxide
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Molecular Weight

162.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-92-9
Record name Di-tert-butyl sulfoxide
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Record name Di-tert-butyl sulfoxide
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Elucidation of Reactivity and Mechanistic Pathways Involving Di Tert Butyl Sulfoxide

Rearrangement Reactions

Di-tert-butyl sulfoxide (B87167) and related sterically hindered sulfoxides undergo several types of rearrangement reactions, with pathways often dictated by the specific reagents and conditions employed.

Pummerer-Type Transformations Involving Sulfoxides

The Pummerer reaction is a characteristic transformation of sulfoxides bearing at least one α-hydrogen. It typically involves the conversion of a sulfoxide into an α-acyloxy thioether upon treatment with an acid anhydride (B1165640). The reaction has evolved to include a wide range of activators and nucleophiles, leading to diverse synthetic outcomes. manchester.ac.ukdiva-portal.org The general mechanism proceeds through an activated sulfoxide, such as an acyloxysulfonium salt, which then forms a thionium (B1214772) ion intermediate via elimination. This electrophilic thionium ion is subsequently trapped by a nucleophile. manchester.ac.uk

The reactivity of sulfoxides in Pummerer-type reactions is highly dependent on their structure. In the context of bulky substituents, studies on substrates like benzyl (B1604629) tert-butyl sulfoxide have provided significant insights. For instance, the reaction of various benzyl sulfoxides with a ketene (B1206846) silyl (B83357) acetal (B89532) in the presence of zinc iodide as a catalyst demonstrates high yields and selectivities. rsc.org

The treatment of benzyl methyl sulfoxide with ketene tert-butyldimethylsilyl methyl acetal yields the corresponding α-siloxy sulfide (B99878), along with a minor amount of a regioisomer. rsc.org Notably, benzyl tert-butyl sulfoxide is converted into its α-siloxy sulfide in high yield under similar conditions, showcasing the viability of the reaction with sterically demanding groups. rsc.org

Table 1: Reaction of Benzyl Sulfoxides with Ketene Silyl Acetal rsc.org

Sulfoxide SubstrateProductYield (%)
Benzyl methyl sulfoxideα-Siloxy sulfideHigh
Benzyl tert-butyl sulfoxideα-Siloxy sulfideHigh

Aromatic sulfoxides can also undergo Pummerer-type reactions. Depending on the substrate and conditions, nucleophilic attack can occur at the aromatic ring, leading to substituted aryl sulfides. acs.orgnih.gov If the aryl sulfoxide has a substituent with acidic protons, a remote deprotonation can occur, resulting in quinone-type intermediates. acs.orgnih.gov

Mechanistic studies of Pummerer-type reactions have revealed intricate details about the reaction pathway. The activation of the sulfoxide is a critical initial step. For example, in glycosylation reactions using sulfoxide donors, activation with triflic anhydride is proposed to form a highly reactive sulfonium (B1226848) triflate species. nih.govresearchgate.net

A key mechanistic aspect is the formation of the thionium ion. Isotope labeling experiments have been instrumental in elucidating the stereochemistry of the deprotonation step. In the reaction of benzyl sulfoxides, a study using deuterium-labeled substrates indicated that the reaction proceeds through a preferential loss of the sulfinyl pro-R-hydrogen, suggesting a highly stereoselective deprotonation. rsc.org The results from these experiments support a plausible reaction mechanism that involves an anti-elimination process. rsc.org

Activation: The sulfoxide oxygen attacks the electrophilic silicon of the ketene silyl acetal, likely facilitated by a Lewis acid catalyst like zinc iodide, to form a silyloxysulfonium intermediate.

Deprotonation: A base, such as the acetal, removes an α-proton. This step can be highly stereoselective.

Elimination: The resulting intermediate undergoes elimination to form a thionium ion.

Nucleophilic Attack: The thionium ion is trapped by a nucleophile to yield the final product.

Scope and Variations in Substrate Reactivity

Sulfoxide-Mediated Rearrangements

Beyond the Pummerer reaction, sulfoxides can mediate other types of rearrangements. A notable example is the thermolysis of di-tert-butyl sulfoxide, which serves as a source for 2-methylpropane-2-sulfenic acid. thieme-connect.de This sulfenic acid can then participate in further reactions, such as Michael additions to activated alkenes. thieme-connect.de

Sulfoxides are also known to participate in sigmatropic rearrangements. acs.orgnih.gov These pericyclic reactions involve the concerted reorganization of electrons and atoms, often leading to complex structural changes.

Reactions with Organometallic Reagents

The interaction of this compound and related compounds with organometallic reagents, particularly organolithium compounds, leads to significant transformations at the sulfur center.

Sulfoxide/Lithium Exchange Processes

A significant reaction of sulfoxides with organolithium reagents is the sulfoxide-lithium exchange, where an organic group attached to the sulfur atom is replaced by lithium. nih.govcdnsciencepub.com This process is particularly facile with reagents like tert-butyllithium (B1211817) (t-BuLi). cdnsciencepub.com

Studies have shown that treating diaryl sulfoxides with n-BuLi or t-BuLi can lead to a mixture of products arising from both ligand exchange and disproportionation. sci-hub.st For example, the reaction of phenyl p-tolyl sulfoxide with t-BuLi rapidly produces diphenyl sulfoxide, di-p-tolyl sulfoxide, and tert-butyl phenyl and tert-butyl p-tolyl sulfoxides. sci-hub.st The reaction mechanism is thought to involve a pentacoordinate sulfur intermediate, often referred to as a sulfurane. cdnsciencepub.com The displacement of groups generally occurs with inversion of configuration at the sulfur atom. cdnsciencepub.com

This exchange process has been ingeniously applied in asymmetric synthesis. In a method developed by Clayden and co-workers, a sulfoxide group is introduced into an aromatic amide via ortholithiation and reaction with (-)-menthyl p-toluenesulfinate. nih.gov This sulfoxide acts as a powerful chiral auxiliary, controlling the conformation of the molecule's stereogenic axis. Subsequent treatment with t-BuLi removes the sulfoxide group through a sulfoxide-lithium exchange, regenerating the ortholithiated amide in an enantiomerically pure and configurationally stable form. nih.gov Rapid trapping with an electrophile then yields a highly enantiomerically enriched product. nih.gov This sequence represents a dynamic thermodynamic resolution, where the sulfoxide is temporarily used to control stereochemistry before being exchanged back to a lithium atom. nih.gov

Table 2: Dynamic Thermodynamic Resolution via Sulfoxide-Lithium Exchange nih.gov

StepProcessKey ReagentOutcome
1Ortholithiation and Sulfinylation(-)-Menthyl p-toluenesulfinateIntroduction of a chiral sulfoxide auxiliary.
2Equilibration-Population of a single diastereomeric atropisomer.
3Sulfoxide-Lithium Exchanget-BuLiRegeneration of an enantiopure ortholithiated amide.
4Electrophilic TrappingElectrophile (E+)Formation of an enantiomerically enriched product.

The facility of this exchange is dependent on the organolithium reagent used. tert-Butyllithium and n-butyllithium are generally more prone to inducing exchange compared to methyllithium, which is often preferred for generating α-lithio sulfoxides without significant side reactions. cdnsciencepub.com

Generation and Trapping of Sulfenate Anions from tert-Butyl Sulfoxides

The generation of sulfenate anions from tert-butyl sulfoxides, including this compound, is a significant transformation in organic synthesis, providing a pathway to various sulfur-containing compounds. thieme-connect.deupenn.edunih.gov The pyrolysis of this compound is a known method to produce tert-butylsulfenic acid and 2-methylpropene. mdpi.com This reactivity allows for the subsequent generation and trapping of the corresponding sulfenate anion. nih.govacs.org

One approach involves the thermal decomposition of this compound, which, in the presence of a suitable base like potassium phosphate (B84403) (K₃PO₄), generates the tert-butylsulfenate anion. nih.govacs.org This anion can then be trapped by various electrophiles. nih.gov For instance, palladium-catalyzed coupling reactions with aryl halides or triflates have been explored, leading to the formation of new sulfoxides. nih.govacs.org

Another strategy for generating sulfenate anions from tert-butyl sulfoxides involves their activation with reagents like N-bromosuccinimide (NBS) in the presence of an acid. organic-chemistry.orgacs.org This activation facilitates the subsequent reaction with a range of nucleophiles. organic-chemistry.orgacs.org

The versatility of tert-butyl sulfoxides as precursors to sulfenate anions has been highlighted in the synthesis of various sulfinyl compounds. researchgate.net The sulfoxide reagent can donate the SO unit upon reaction with a Grignard reagent (RMgX) to form a sulfenate anion (RSO⁻), which can then be trapped. researchgate.net

The trapping of tert-butylsulfenate anions, generated from this compound or other tert-butyl sulfoxides, with carbon electrophiles provides a direct route to novel sulfoxides. researchgate.net Research has demonstrated that after activation of a tert-butyl sulfoxide with N-bromosuccinimide (NBS) and acidic conditions, subsequent treatment with carbon nucleophiles can yield a variety of new sulfoxides. organic-chemistry.orgacs.org

In a one-pot, three-component synthesis, a sulfoxide reagent derived from a tert-butyl sulfoxide reacts with a Grignard reagent to form a sulfenate anion. researchgate.net This intermediate can then be trapped with carbon electrophiles to produce a range of sulfoxides. researchgate.net

A palladium-catalyzed arylation of alkyl sulfenate anions has also been developed. upenn.edu In this method, alkyl 2-(trimethylsilyl)ethyl sulfoxides are used as precursors to generate the alkyl sulfenate anions via a fluoride-triggered elimination. upenn.edu These anions can then be coupled with aryl bromides and chlorides to afford aryl alkyl sulfoxides in high yields. upenn.edu

The following table summarizes examples of novel sulfoxides synthesized from tert-butyl sulfoxide precursors.

PrecursorReagentsElectrophileProductReference
tert-Butyl Sulfoxide1. NBS, Acidic ConditionsCarbon NucleophileNovel Sulfoxide organic-chemistry.org, acs.org
tert-Butyl Sulfoxide1. Grignard ReagentCarbon ElectrophileNovel Sulfoxide researchgate.net
Alkyl 2-(trimethylsilyl)ethyl Sulfoxide1. CsF 2. Pd CatalystAryl HalideAryl Alkyl Sulfoxide upenn.edu

The sulfenate anions generated from tert-butyl sulfoxides are also valuable intermediates for the synthesis of sulfinamides and sulfinate esters. organic-chemistry.orgresearchgate.net

Sulfinamides: The activation of tert-butyl sulfoxides with N-bromosuccinimide (NBS) under acidic conditions, followed by treatment with various nitrogen nucleophiles, affords a wide range of sulfinamides. organic-chemistry.orgacs.org This method provides a direct route to these valuable compounds. researchgate.net Tertiary, secondary, and primary sulfinamides can be prepared through substitution reactions with electrophilic amines. researchgate.net An alternative one-pot synthesis of sulfinamides involves the reaction of organometallic reagents with a sulfur dioxide surrogate (DABSO) to generate a metal sulfinate, which is then converted to a sulfinyl chloride and trapped with amines. nih.gov

Sulfinate Esters: Similarly, the reaction of activated tert-butyl sulfoxides with oxygen nucleophiles, such as alcohols, leads to the formation of sulfinate esters. organic-chemistry.orgacs.orgrsc.org Research has shown that tert-butyl sulfoxides can react with various nucleophiles, including alcohols, in the presence of an oxidant like NBS to form sulfinate esters via sulfinyl bromide intermediates. rsc.org

The table below provides an overview of the synthesis of sulfinamides and sulfinate esters from tert-butyl sulfoxide precursors.

PrecursorReagentsNucleophileProductReference
tert-Butyl SulfoxideNBS, Acidic ConditionsNitrogen NucleophileSulfinamide organic-chemistry.org, acs.org
tert-Butyl SulfoxideNBS, Acidic ConditionsOxygen NucleophileSulfinate Ester organic-chemistry.org, acs.org, rsc.org
Formation of Novel Sulfoxides

Oxidation and Reduction Chemistry

Formation of Sulfones from Sulfoxides

This compound can be oxidized to its corresponding sulfone, di-tert-butyl sulfone. cdnsciencepub.com This transformation is a common reaction for sulfoxides. ontosight.ai Various oxidizing agents can be employed for this purpose. ontosight.ai While phosphorus pentasulfide is ineffective at reducing sulfones, it readily reduces sulfoxides, highlighting the difference in reactivity between these two oxidation states of sulfur. cdnsciencepub.com

The selective oxidation of sulfides to sulfoxides is often a challenge, as overoxidation to the sulfone can occur. oup.comresearchgate.net For instance, using hydrogen peroxide as an oxidant can lead to an increased yield of the sulfone byproduct. researchgate.net However, specific catalytic systems have been developed to control the oxidation state. The methyltrioxorhenium (MTO)-catalyzed oxidation of sulfides with hydrogen peroxide can be tuned to selectively produce either the sulfoxide or the sulfone. oup.com Using an equimolar amount of hydrogen peroxide favors the formation of the sulfoxide, while using a twofold excess of hydrogen peroxide leads to the quantitative formation of the sulfone. oup.com

Reductive Transformations to Sulfides

This compound can be reduced to its corresponding sulfide, di-tert-butyl sulfide. cdnsciencepub.com A study utilizing phosphorus pentasulfide (P₄S₁₀) as a reducing agent demonstrated the effective conversion of various sulfoxides to sulfides. cdnsciencepub.com Interestingly, this compound showed a better conversion rate compared to other butyl sulfoxides, a phenomenon that has been rationalized on steric grounds. cdnsciencepub.com

Another method for the reduction of sulfoxides to sulfides involves the use of sodium hydrosulfide (B80085) (NaSH) and hydrochloric acid (HCl) in an aqueous medium, which can effectively reduce hydrophobic aliphatic sulfoxides. researchgate.nettandfonline.com Additionally, a mild and efficient method for the deoxygenation of sulfoxides to sulfides uses 1,3-dithiane (B146892) in the presence of a catalytic amount of an electrophilic bromine source like N-bromosuccinimide (NBS). acs.org

The table below presents data on the reduction of various sulfoxides to their corresponding sulfides.

SulfoxideReducing AgentProductYield (%)Reference
Di-p-tolyl sulfoxideP₄S₁₀Di-p-tolyl sulfide45 cdnsciencepub.com
Di-n-butyl sulfoxideP₄S₁₀Di-n-butyl sulfide65 cdnsciencepub.com
This compoundP₄S₁₀Di-tert-butyl sulfide75 cdnsciencepub.com
Benzyl methyl sulfoxideNaSH, HClBenzyl methyl sulfide67 tandfonline.com

Oxygen Transfer Reactivity

The oxygen transfer reactivity of sulfoxides is a well-documented phenomenon. nih.gov In some cases, oxygen transfer can occur between sulfoxides and sulfides, particularly when activated by a strong acid. nih.gov Mechanistic studies involving diphenyl sulfoxide and triflic anhydride have shed light on the intermediates involved in such transfers. nih.gov

This compound itself can be a source of sulfenic acid through thermal decomposition, which is an intramolecular elimination process. thieme-connect.demdpi.com This reactivity is distinct from intermolecular oxygen transfer reactions.

The reaction of singlet oxygen with organic sulfides typically yields sulfoxides as the major product, though sulfones can also be formed. nih.gov This process involves reactive intermediates, and the exact mechanism can be complex. nih.gov The oxidation of metal thiolate complexes with singlet oxygen can lead to sulfenate (metal-bound sulfoxide) or sulfinate (metal-bound sulfone) products. nih.gov

Thermodynamic and Kinetic Decomposition Pathways

The decomposition of this compound can proceed through various pathways, primarily influenced by temperature and the presence of radical initiators. Understanding these pathways is crucial for its application in chemical synthesis and materials science.

Thermal decomposition of this compound, particularly in the context of its adducts, has been a subject of scientific investigation. Studies on the 1:1 adduct of di-tert-butyl sulphide and mercury(II) chloride have shown that the decomposition is a first-order reaction. rsc.org The identified products of this decomposition include mercury sulphide chloride, chloro-t-butylthiomercury(II), 2-methylpropene, hydrochloric acid, and t-butyl chloride. rsc.org This suggests an intramolecular decomposition mechanism, likely involving interactions between the aliphatic chains and the halogen atoms of the mercury(II) chloride. rsc.org

In broader studies concerning organosulfur compounds, the pyrolysis of di-tert-butyl sulfide has been explored using automated reaction mechanism generators. rsc.org These computational studies, supported by experimental data, have highlighted that a concerted unimolecular decomposition to isobutene and tert-butyl thiol is a key reaction pathway. rsc.orgmit.edu This pathway helps to explain the observed first-order kinetics of the sulfide's decomposition. rsc.orgmit.edu

The thermal decomposition of related peroxides, such as di-tert-butyl peroxide (DTBP), has also been extensively studied to understand its hazardous potential. aidic.it The primary decomposition step for DTBP is the cleavage of the O-O bond to form two tert-butoxy (B1229062) radicals. researchgate.net These studies often measure properties like activation energy and heat of reaction to assess thermal stability. aidic.itresearchgate.net

Table 1: Decomposition Products of Di-tert-butyl Sulfide Adduct and Related Compounds

PrecursorDecomposition ConditionKey Products
Di-tert-butyl sulphide–mercury(II) chloride adductThermalMercury sulphide chloride, chloro-t-butylthiomercury(II), 2-methylpropene, hydrochloric acid, t-butyl chloride rsc.org
Di-tert-butyl sulfidePyrolysisIsobutene, tert-butyl thiol rsc.orgmit.edu
Di-tert-butyl peroxideThermalAcetone, Ethane researchgate.net

This table summarizes the major products identified from the thermal decomposition of di-tert-butyl sulphide-mercury(II) chloride and related compounds under different conditions.

The decomposition of sulfoxides can also be initiated by radicals. While direct studies on the radical-induced decomposition of this compound are not extensively detailed in the provided results, the behavior of analogous compounds provides significant insights. For instance, the decomposition of di-tert-butyl trisulfide-1-oxide at 100°C in chlorobenzene (B131634) yields di-tert-butyl thiosulfonate and other products, with the reaction proceeding differently under air versus a nitrogen atmosphere. researchgate.net This indicates the involvement of radical intermediates and the influence of oxygen.

The generation of tert-BuO• radicals from the decomposition of tert-butyl hydroperoxide (TBHP) under visible light is a well-documented process used in organic synthesis. nih.gov This highlights the susceptibility of tert-butyl containing compounds to radical-initiated reactions. The presence of radical scavengers, such as butylated hydroxytoluene (BHT), can significantly inhibit these reactions, confirming the free-radical nature of the mechanism. nih.gov

In the context of polymerization, radical-induced cationic frontal polymerization (RICFP) utilizes the radical-induced decomposition of cationic initiators. eu-japan.eu This process demonstrates how radicals can trigger the decomposition of other species to initiate further chemical transformations. eu-japan.eu

Thermal Decomposition Studies of this compound

Coordination Chemistry and Ligand Behavior

This compound and related sterically hindered sulfoxides are valuable ligands in coordination chemistry, influencing the structure and reactivity of metal complexes.

This compound is utilized as a ligand in the formation of transition metal complexes, which can function as catalysts in various organic syntheses. ontosight.ai The steric bulk of the di-tert-butyl groups can play a significant role in stabilizing the metal center and influencing the coordination geometry. The use of related bulky ligands, such as di(tert-butyl)amide, has been explored in the synthesis of low-coordinate transition metal complexes for applications like chemical vapor deposition (CVD). illinois.edu

Sulfoxides, including this compound, can coordinate to metal centers through either the sulfur or the oxygen atom. The choice of coordination mode is influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the complex.

In many ruthenium complexes, dimethyl sulfoxide (DMSO), a related sulfoxide, has been observed to coordinate through the sulfur atom in the ground state. rsc.org However, upon photoirradiation, linkage isomerization can occur, leading to an O-bonded metastable state. rsc.org This change in coordination from Ru-S to Ru-O is accompanied by a significant shortening of the metal-ligand bond distance. rsc.org Statistical analysis of various metal sulfoxide complexes shows that the S-O bond distance generally increases in O-bonded complexes compared to free or S-bonded sulfoxides. researchgate.net

The coordination of sulfoxides through the oxygen atom is also evidenced by changes in the S=O stretching vibration in infrared spectra. researchgate.net For instance, in a copper complex, the shift of the S=O stretching band confirms the coordination of the DMSO ligand through its oxygen atom. researchgate.net

Table 2: Comparison of Ru-S and Ru-O Bond Distances in a Ruthenium-DMSO Complex

Coordination ModeAverage Ru-Ligand Bond Distance (Å)
Ru-S (S-bonded)~2.3 rsc.org
Ru-O (O-bonded)~1.8 rsc.org

This table illustrates the change in bond length associated with the different coordination modes of a sulfoxide ligand to a ruthenium center.

The nature of the sulfoxide ligand can significantly impact the performance of a metal-based catalyst. This compound and its analogues are employed in various catalytic systems. ontosight.ai For example, molybdenum complexes containing dimethyl sulfoxide have been used as catalysts for oxidation reactions. researchgate.netua.pt In some cases, the presence of an ionic liquid can enhance the catalytic performance, leading to higher selectivity and conversion rates. ua.pt

The steric and electronic properties of ligands like 4,4'-di-tert-butyl-2,2'-bipyridine, which contains tert-butyl groups, are known to influence the catalytic activity of the corresponding metal complexes in oxidation reactions. ua.pt Similarly, in the field of Li-O2 batteries, the soluble catalyst 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) has been shown to have a significant surface effect on the oxygen reduction and evolution reactions, leading to more efficient decomposition pathways for the discharge products. nih.gov The choice of ancillary ligands and initiators in polymerization catalysis can also be tailored to control the properties of the resulting polymer. mdpi.com

Furthermore, the structure of the catalyst, influenced by ligands such as those derived from 4,4'-di-tert-butyl-2,2'-dipyridyl, can affect the efficiency of photoredox catalytic reactions. polimi.it

Coordination Modes (e.g., O-Bonding)

Interactions with Lewis Acids

The reactivity of this compound is significantly influenced by its interaction with Lewis acids. The lone electron pairs on the sulfoxide oxygen atom confer Lewis basicity, allowing it to act as a donor and form adducts with a variety of Lewis acidic species. wikipedia.org This coordination activates the sulfoxide group and plays a crucial role in various chemical transformations, including stereoselective synthesis and catalysis. The steric bulk of the two tert-butyl groups is a defining feature, often modulating the strength and nature of these interactions compared to less hindered sulfoxides.

The complexation of a sulfoxide to a Lewis acid enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack. This principle is harnessed in reactions like the Pummerer reaction and related transformations. acs.org While many examples exist with various sulfoxides, the interaction is fundamental. For instance, bulky aluminum-based Lewis acids such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) are known to complex with the oxygen atom of sulfoxides. This coordination is pivotal in controlling the stereochemical outcome of reactions, such as radical cyclizations, by creating a sterically defined environment around the reactive center. thieme-connect.comresearchgate.net

A notable and well-studied example involves Lewis acid-assisted, iridium-catalyzed C-H activation and C-C bond formation. In these systems, a Lewis acid, such as a silver(I) or magnesium(II) salt, is essential for facilitating the reductive elimination step from the stable Ir(III) intermediate, which is often the turnover-limiting step in catalytic cycles. nih.govrsc.org Mechanistic studies and X-ray crystallography have revealed that the sulfoxide group acts as a critical bridge, coordinating to the iridium center through sulfur and to the Lewis acid (e.g., Ag⁺) through oxygen. nih.govrsc.org This interaction is supported by electrostatic potential (ESP) calculations, which show that in the absence of a Lewis acid, negative charge is concentrated on the iridium and sulfoxide. Upon coordination of the silver Lewis acid, the center of negative charge shifts to the Lewis acid, facilitating the desired bond formation. nih.govrsc.org

However, the significant steric hindrance of this compound can also render it unreactive in certain contexts. In studies aimed at synthesizing highly Lewis acidic fluorosulfoxonium cations via oxidative monofluorination with [FXe][OTf], this compound was quantitatively converted, but no fluorosulfoxonium product could be detected. semanticscholar.org This contrasts with less hindered sulfoxides and suggests that the bulky tert-butyl groups may promote alternative decomposition pathways over the desired reaction. semanticscholar.org

The table below summarizes key findings on the interactions of sulfoxides with Lewis acids, highlighting the role of this compound and related structures.

Lewis AcidSulfoxide SubstrateReaction Type / ObservationOutcome / Role of InteractionReference
Methylaluminium bis(4-substituted-2,6-di-tert-butylphenoxide) (MAD, MABR)Generic SulfoxideRadical Cyclization / Ene ReactionComplexation to the sulfoxide oxygen provides high stereoselectivity. thieme-connect.comresearchgate.net
Silver(I) salts (e.g., AgNTf₂, AgSbF₆), Magnesium(II) saltsAryl Benzyl SulfoxidesIridium(III)-Catalyzed C-C CouplingSulfoxide bridges Ir(III) center and Lewis acid, facilitating reductive elimination. Crystal structure of the Ag adduct was obtained. nih.govrsc.org
[FXe][OTf] (in situ source of electrophilic fluorine)This compoundOxidative MonofluorinationQuantitative conversion of the starting material but no desired fluorosulfoxonium salt was formed, likely due to steric hindrance. semanticscholar.org
Boron Trifluoride (BF₃)Generic Sulfoxide (e.g., Carbon Monoxide, a weak base)Lewis Adduct FormationIllustrates the general principle of Lewis acid-base adduct formation. wikipedia.org

Stabilization of Main Group Element Species

The donor capacity of the sulfoxide group, particularly its oxygen atom, makes it an effective ligand for stabilizing reactive species of main group elements. researchgate.netresearchgate.net This stabilization is critical in the isolation and study of low-valent or cationic main group compounds, which are often highly unstable. Aromatic sulfoxides have been noted for their role in stabilizing low-valent species of elements like silicon and phosphorus. researchgate.netresearchgate.net this compound, with its strong donor properties and steric bulk, is also implicated in such roles.

The interaction of sulfoxides with organometallic reagents from the main group, such as Grignard reagents (Mg-based) and organoaluminums, is fundamental in synthetic chemistry. diva-portal.org For instance, in Pummerer-type reactions, the coordination of a magnesium species to the sulfoxide oxygen is a key step that precedes C-C bond formation. diva-portal.org

While direct crystallographic evidence of this compound stabilizing a simple main group cation is not widely documented, strong parallels can be drawn from analogous systems. The stabilization of highly reactive silylium (B1239981) ions (R₃Si⁺), a long-sought goal in silicon chemistry, has been achieved through intramolecular coordination by donor groups. uni-regensburg.de For example, phosphine (B1218219) sulfides, which are sulfur analogues of sulfoxides, have been shown to effectively stabilize silylium ion centers. The sulfur atom in the phosphine sulfide coordinates to the electron-deficient silicon, delocalizing the positive charge and preventing decomposition. uni-regensburg.de Given the similar donor properties of the S=O group, this compound is a potential candidate for achieving similar stabilization of reactive main group cations.

Research on bis-sulfoxide ligands has demonstrated their utility in synthesizing novel compounds containing main group elements. The selective deprotonation of a bis(sulfinyl) derivative of thiophene, followed by reaction with silicon or phosphorus electrophiles, has yielded stable compounds featuring these main group elements, showcasing the compatibility and stabilizing effect of the sulfoxide moiety. researchgate.net The thermal decomposition of this compound in the presence of chiral amines has been used to generate non-racemic thiosulfinates, which are themselves valuable main group sulfur compounds. acs.org

The table below details examples of sulfoxides and related compounds in the stabilization of main group element species.

Main Group ElementStabilizing Ligand / SulfoxideResulting Species / Compound TypeNature of StabilizationReference
Silicon (Si), Phosphorus (P)Bis-sulfoxide ligandStable silicon and phosphorus-containing heterocyclesThe sulfoxide groups act as directing and stabilizing ligands during synthesis. researchgate.net
Magnesium (Mg)Generic SulfoxideMagnesium-sulfoxide complex (e.g., in Pummerer reactions)Coordination of the sulfoxide to the Mg center of a Grignard reagent or amide base. diva-portal.org
Silicon (Si)Phosphine Sulfide (Sulfoxide analogue)Intramolecularly stabilized silylium ionIntramolecular S→Si coordination stabilizes the positive charge on the silicon atom. uni-regensburg.de
Sulfur (S)This compoundtert-butyl tert-butanesulfinateActs as a precursor in the synthesis of another stable sulfinyl compound. acs.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Di-tert-butyl sulfoxide (B87167). It provides detailed information about the hydrogen and carbon atomic framework of the molecule.

The molecular structure of Di-tert-butyl sulfoxide, characterized by its two bulky tert-butyl groups attached to a sulfinyl group, gives rise to a simple yet informative NMR spectrum. Due to the molecule's symmetry, all 18 protons on the methyl groups are chemically equivalent, as are the six methyl carbons and the two quaternary carbons.

In ¹H NMR spectroscopy, this equivalence results in a single, sharp signal (a singlet), as there are no adjacent protons to cause spin-spin splitting. acs.org Similarly, the ¹³C NMR spectrum displays two distinct signals: one for the methyl carbons and another for the quaternary carbons bonded to the sulfur atom. rsc.org

Detailed chemical shift data from research findings are presented in the table below. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

NucleusChemical Shift (δ) in ppmMultiplicityAtom Type
¹H1.33Singlet-C(CH ₃)₃
¹³C57.3Singlet-C (CH₃)₃
¹³C25.7Singlet-C(C H₃)₃

Data acquired on a 400 MHz spectrometer for ¹H and 101 MHz for ¹³C. rsc.org

Isotopic labeling is a powerful tool used to trace the pathways of atoms through chemical reactions, providing definitive evidence for proposed mechanisms. In the study of sulfoxide chemistry, labeling the sulfinyl oxygen with the heavy isotope Oxygen-18 (¹⁸O) is a common strategy. rsc.orgscribd.comkingdraw.com

While studies may focus on compounds like diphenyl sulfoxide, the principles are broadly applicable to understanding the reactivity of the sulfoxide functional group, including that in this compound. rsc.orgscribd.com For instance, in reactions where the sulfoxide acts as an oxygen source, ¹⁸O-labeling experiments can unequivocally prove that the oxygen atom in the product originates from the sulfoxide. rsc.org This method has been instrumental in supporting mechanisms that involve the formation of intermediates such as oxodisulfonium (S-O-S) dication species. scribd.comkingdraw.com These studies confirm that the sulfoxide group can participate in oxygen-exchange reactions, a critical insight into its reactivity. scribd.comkingdraw.com

Proton (¹H) and Carbon (¹³C) NMR Elucidation of Structure

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For this compound, the most characteristic vibration is the stretching of the sulfur-oxygen double bond (S=O).

The S=O bond in sulfoxides gives rise to a strong absorption band in the IR spectrum, typically found in the range of 950–1150 cm⁻¹. acs.org The precise frequency of this absorption is sensitive to the electronic and steric nature of the alkyl groups attached to the sulfur atom. For this compound, the bulky tert-butyl groups influence the bond's vibrational energy. While specific experimental data for the ground-state S=O stretch is not prominently available in cited literature, computational studies of the molecule's fragmentation transition state calculate a frequency of -1037.24 cm⁻¹, the magnitude of which falls squarely within the expected region for the S=O stretch. rsc.org For comparison, the S=O stretch in the less sterically hindered Dimethyl sulfoxide (DMSO) is observed at approximately 1055 cm⁻¹. mdpi.com

Table 2: General IR Frequency Range for Sulfoxide Group

Functional GroupVibrationTypical Frequency Range (cm⁻¹)
SulfoxideS=O Stretch950 - 1150

The position of the S=O stretching frequency in the IR spectrum is highly correlated with the bonding environment of the sulfoxide group. acs.org This sensitivity makes IR spectroscopy a valuable tool for studying intermolecular interactions and coordination chemistry.

Two primary modes of coordination are possible for a sulfoxide ligand: coordination through the oxygen atom or through the sulfur atom.

Oxygen-Coordination: When this compound coordinates to a Lewis acid or a metal center through its oxygen atom, electron density is drawn away from the S=O bond. This weakens the bond, resulting in a decrease in the stretching frequency (a redshift). mdpi.com This is commonly observed in interactions with "hard" metal ions and in the formation of hydrogen bonds. mdpi.comnih.gov

Sulfur-Coordination: Coordination through the sulfur atom, typically with "soft" metal ions, leads to an increase in the S=O bond order. mdpi.com This strengthening of the bond results in an increase in the stretching frequency (a blueshift). mdpi.com

Therefore, a simple IR measurement can provide significant insight into the electronic state and coordination behavior of this compound in a given chemical environment.

Analysis of S=O Stretching Frequencies

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The pyrolysis of this compound has been successfully monitored using mass spectrometry to identify the products formed at high temperatures.

For dialkyl sulfoxides, fragmentation under electron ionization (EI) conditions typically proceeds through a characteristic pathway. This process involves a hydrogen rearrangement from a β-carbon to the sulfinyl oxygen, followed by the cleavage of a carbon-sulfur bond to eliminate a neutral alkene molecule.

In the case of this compound (Molecular Weight: 162.30 g/mol ), the expected primary fragmentation step is the loss of isobutylene (B52900) (a C₄H₈ molecule), leading to the formation of a prominent fragment ion. Further fragmentation can occur, but this initial loss is a key diagnostic feature for identifying the dialkyl sulfoxide structure.

Application in Pyrolysis Product Analysis

The thermal decomposition of this compound has been a subject of interest, particularly as a method for generating other reactive species in the gas phase.

Flash vacuum pyrolysis of this compound is an effective method for synthesizing gas-phase oxadisulfane (HSOH). researchgate.netnih.gov Mass spectrometry has been employed to optimize the pyrolysis conditions to maximize the formation of HSOH. researchgate.netnih.gov The analysis of the pyrolysis products of related sulfur compounds, such as di-tert-butyl sulfide (B99878), has been studied to understand their decomposition mechanisms. researchgate.netrsc.org These studies often involve analyzing the product distribution to elucidate the reaction pathways, which can include both free-radical and concerted unimolecular reactions. researchgate.netrsc.org For instance, the pyrolysis of diethyl sulfide has been investigated using a turbulent flow reactor with gas chromatography/mass spectrometry (GC/MS) and FTIR for product analysis. researchgate.net Similarly, automated reaction mechanism generators have been used to model the thermal decomposition of di-tert-butyl sulfide, with the predictions compared to experimental pyrolysis data. rsc.org

High-Resolution Mass Spectrometry for Molecular Identification

Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules in the gas phase, allowing for detailed structural determination.

The study of this compound has been indirectly linked to investigations of rotational-torsional spectra. Specifically, the pyrolysis of this compound is used to generate gas-phase HSOH, whose rotational-torsional spectrum has been extensively studied. researchgate.netnih.gov These investigations involve measuring hundreds of spectral lines over a broad frequency range, which are then assigned to the rotational and torsional transitions of the molecule. researchgate.netnih.gov This detailed analysis provides insights into the molecule's nonplanar skew chain structure and internal rotation dynamics. researchgate.netnih.gov The study of such spectra is often aided by high-level quantum-chemical calculations to predict the rotational constants and barrier heights for internal rotation. researchgate.netnih.gov Similar detailed rotational spectroscopic studies have been conducted on other molecules containing tert-butyl groups, revealing complex tunneling phenomena associated with the internal motions of the tert-butyl and other functional groups. unibo.it

Microwave spectroscopy has been instrumental in the unequivocal gas-phase detection of transient species generated from the pyrolysis of precursors like this compound. researchgate.netnih.govuni-koeln.de The technique allows for the precise measurement of rotational constants, which are then compared with theoretically predicted values to confirm the identity and structure of the detected molecule. researchgate.netnih.gov For example, the rotational constants of HSOH, produced from this compound, were determined and found to be in excellent agreement with quantum-chemical calculations. nih.gov This synergy between experimental spectroscopy and theoretical calculations is a powerful approach for the structural characterization of molecules in the gas phase. nih.gov The evolution of microwave spectroscopy has enabled the study of a wide range of molecules, from stable species to free radicals and transient molecules, providing valuable data for fields like atmospheric chemistry and radio astronomy. nist.gov

Rotational-Torsional Spectrum Investigations

Other Advanced Analytical Techniques

Beyond mass spectrometry and microwave spectroscopy, other techniques offer complementary information about the electronic properties of molecules.

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. lcms.czuobabylon.edu.iq These transitions typically involve the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. uobabylon.edu.iquobabylon.edu.iqlibretexts.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores—the functional groups responsible for the absorption. uobabylon.edu.iq For molecules containing aromatic rings and functional groups with non-bonding electrons, such as those with tert-butyl and hydroxyl groups, UV-Vis spectra can reveal π → π and n → π* transitions. jksus.org The positions of these absorption bands can be influenced by the solvent polarity. uobabylon.edu.iq While specific UV-Vis data for this compound is not detailed in the provided context, the principles of UV-Vis spectroscopy are widely applied to characterize compounds with similar structural motifs, providing information about their electronic structure and conjugation. jksus.orgacs.org

X-ray Diffraction for Solid-State Structure

However, the structure of sulfoxide groups, including those with bulky substituents like tert-butyl groups, has been extensively studied within more complex molecules and coordination compounds. iucr.org For instance, studies on metal complexes containing dimethyl sulfoxide (DMSO), a related compound, reveal S-O bond distances around 1.48 Å. semanticscholar.org In more sterically hindered environments, such as in certain bis-sulfoxide derivatives, C-S bond lengths are observed to be around 1.77 Å with C-S-C bond angles near 103°. researchgate.net

Analysis of related structures, such as tert-butyldimethylsilyl-spiroaminooxathioledioxide-thymine, provides insight into how bulky groups like tert-butyl are accommodated within a crystal lattice. nih.gov The specific crystal system, space group, and unit cell dimensions for this compound itself would require a dedicated single-crystal X-ray diffraction experiment.

General crystallographic parameters that would be determined in such an experiment are presented in the table below, based on typical data collected for organic molecules.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

Parameter Description Example Data (Hypothetical)
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 9.65 Å, b = 16.39 Å, c = 36.74 Å
α, β, γ (°) The angles between the unit cell axes. α = 90°, β = 97.44°, γ = 90°
Volume (ų) The volume of the unit cell. 5763.7
Z The number of molecules per unit cell. 4
Calculated Density (g/cm³) The density of the crystal calculated from the diffraction data. 1.296
S-O Bond Length (Å) The distance between the sulfur and oxygen atoms. ~1.5 Å
C-S Bond Length (Å) The distance between the carbon and sulfur atoms. ~1.8 Å
C-S-C Bond Angle (°) The angle formed by the two carbon atoms and the central sulfur atom. ~100-105°

Note: The example data in this table is illustrative and based on similar complex molecules found in the literature. researchgate.net It does not represent experimentally determined values for pure this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. unimi.it The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top atomic layers. mdpi.com

For this compound (C₈H₁₈OS), an XPS analysis would provide detailed information about the chemical environment of the sulfur, oxygen, and carbon atoms. The binding energy of the core electrons for each element is sensitive to its oxidation state and local bonding environment.

High-resolution scans of the S 2p, O 1s, and C 1s regions would be of primary interest.

S 2p Spectrum : The binding energy of the S 2p peak is highly characteristic of the sulfur oxidation state. In sulfoxides, the sulfur atom is in a +4 oxidation state, which results in a higher binding energy compared to sulfides (S²⁻) but lower than in sulfones (S⁶⁺) or sulfates. Research on various organic sulfur compounds shows that the S 2p binding energy for sulfoxides typically appears around 165.3 eV. nih.gov This allows for clear differentiation from other sulfur-containing functional groups. nih.gov

O 1s Spectrum : The O 1s spectrum would show a primary peak corresponding to the oxygen atom double-bonded to the sulfur (S=O). The binding energy for oxygen in a sulfoxide group is distinct from that of hydroxyl groups, ether linkages, or adsorbed water. acs.org

C 1s Spectrum : The C 1s spectrum would be dominated by a peak corresponding to the carbon atoms of the tert-butyl groups. This peak, typically assigned to C-C and C-H bonds, serves as a reference, often calibrated to 284.8 eV.

The quantitative analysis of the peak areas in an XPS spectrum can be used to determine the surface stoichiometry of the compound, confirming the expected atomic ratios of C, S, and O.

Table 2: Expected Binding Energies in XPS Analysis of this compound

Element Orbital Functional Group Expected Binding Energy (eV)
Sulfur S 2p Sulfoxide (R-S(=O)-R) ~165.3 nih.gov
Oxygen O 1s Sulfoxide (S=O) ~531-533
Carbon C 1s C-C, C-H (tert-butyl) ~284.8 (Reference)

Note: Binding energies are approximate and can vary slightly based on the specific instrument calibration and sample condition. The values are based on typical ranges reported for these functional groups in the literature. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of Di Tert Butyl Sulfoxide Systems

Quantum Chemical Studies

Quantum chemical methods, ranging from ab initio to density functional theory (DFT), have been employed to investigate di-tert-butyl sulfoxide (B87167) and its reaction intermediates. These calculations provide fundamental insights into the electronic structure, stability, and geometry of these species.

The thermal decomposition of di-tert-butyl sulfoxide (tBu₂SO) has been a subject of combined experimental and computational investigation. To understand the decomposition pathways, computational studies have been performed at various levels of theory. Specifically, the decomposition routes of this compound and its primary intermediates have been analyzed using DFT with the B3LYP functional and a 6-311G* basis set. nih.gov Furthermore, second-order Møller-Plesset (MP2) perturbation theory, another ab initio method, has been applied with the MP2/6-311G* and RI-MP2/QZVPP levels of theory to support the discussion of these reaction pathways. nih.gov

While high-level coupled-cluster (CC) calculations, such as CCSD(T) with cc-pVTZ and cc-pVQZ basis sets, have been performed in the context of this compound's pyrolysis, they were primarily focused on characterizing its decomposition products, like sulfenic acid (HSOH). nih.gov These high-accuracy calculations were instrumental in predicting the spectroscopic properties of the transient products, which enabled their successful experimental detection. nih.govresearchgate.net

A significant synergy between theoretical prediction and experimental observation is evident in the study of this compound's pyrolysis products. The successful gas-phase detection of the transient molecule HSOH, formed from the flash vacuum pyrolysis of this compound, was critically dependent on the accurate prediction of its spectroscopic parameters via quantum-chemical calculations. researchgate.net

Initial searches for HSOH were unsuccessful without the guidance of these theoretical predictions. researchgate.net High-level ab initio calculations were used to predict the rotational-torsional spectrum of HSOH. researchgate.net Specifically, equilibrium rotational constants were calculated at the CCSD(T)/cc-pCVQZ level of theory and were enhanced with vibrational corrections at the CCSD(T)/cc-pVTZ level. researchgate.net The predicted rotational constants were in excellent agreement with the experimentally determined values, confirming the nonplanar skew chain structure of the HSOH molecule. researchgate.net

Similarly, DFT calculations (B3LYP/6-311+G(2d,p)) were used to predict the vibrational spectrum of another transient intermediate, tert-butylsulfenic acid (tBuSOH). nih.gov This theoretical guidance was essential for the characterization of this species through a comprehensive matrix and gas-phase vibrational IR study. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations

Kinetic Modeling and Reaction Mechanism Generators (RMG)

Kinetic modeling is essential for simulating the complex chemical transformations that occur during the thermal processing of this compound. By developing and validating reaction networks, researchers can understand the dominant chemical pathways and product distributions.

Experimental and computational studies have been used to outline the reaction network for the thermal decomposition of this compound. nih.gov Investigations combining mass spectrometry, matrix isolation, and gas-phase FT-IR spectroscopy have shown that the decomposition process is temperature-dependent. nih.gov

The primary reaction network at temperatures up to 500 °C involves the selective decomposition of this compound into two main products: tert-butylsulfenic acid (tBuSOH) and 2-methylpropene. nih.gov The formation of an isomeric sulfoxide was ruled out. nih.gov

At higher temperatures (up to 1150 °C), the reaction network becomes more complex. The intermediate tBuSOH undergoes further intramolecular decomposition, yielding the short-lived sulfenic acid (HSOH) along with more 2-methylpropene. nih.gov Other final products observed in the gas phase at these elevated temperatures include water, HSSOH, H₂, and S₂O, which are formed through competing intra- and intermolecular decomposition routes of tBuSOH. nih.gov The pyrolysis of neat this compound has also been noted to produce isobutylene (B52900), water, and various di-tert-butyl polysulfides. datapdf.com These decomposition routes are discussed on the basis of both experimental findings and computational studies. nih.gov

The kinetic models and proposed reaction networks for this compound decomposition are validated by comparing the predicted outcomes with direct experimental measurements. The decomposition of this compound has been monitored by techniques such as mass spectrometry and gas-phase FT-IR spectroscopy, which identify the stable and transient species formed during pyrolysis. nih.govresearchgate.net

For instance, the proposed mechanism involving the initial formation of tert-butylsulfenic acid (tBuSOH) was validated by its characterization through a comprehensive vibrational IR study, which itself was guided by predicted vibrational spectra from DFT calculations. nih.gov The subsequent formation of HSOH at higher temperatures was also confirmed experimentally, with its identification being heavily reliant on high-level quantum-chemical calculations of its rotational spectrum. nih.govresearchgate.net The agreement between the computationally predicted spectroscopic parameters and the experimental spectra provides strong validation for the proposed reaction intermediates and, by extension, the kinetic model. nih.govresearchgate.net

Molecular Dynamics and Conformational Analysis

Investigation of Internal Rotational Barriers

The steric bulk of the two tert-butyl groups in this compound significantly influences its molecular geometry and the rotational dynamics around the carbon-sulfur (C-S) bonds. Computational studies on a series of alkyl sulfoxides have highlighted the profound impact of these bulky substituents.

One of the key geometric parameters affected is the C-S-C bond angle. In contrast to the relatively unhindered dimethyl sulfoxide, which has a C-S-C bond angle of 96.6°, computational models predict a significantly wider angle of 111.9° for this compound. umich.edu This substantial increase of over 15 degrees is a direct consequence of the steric repulsion between the two large tert-butyl groups, forcing the molecule to adopt a geometry that maximizes the distance between them.

While specific computational data on the full rotational energy profile of the C-S bonds in this compound is not extensively detailed in the literature, the energy barrier for the rotation of a tert-butyl group in sterically hindered environments has been computationally and experimentally determined for other molecules. For instance, studies on molecules containing tert-butyl groups attached to an aromatic ring have shown that the activation energy for the rotation of the tert-butyl group is in the range of 17–23 kJ/mol. acs.org This provides a reasonable estimate for the energy required to overcome the steric hindrance during rotation in similarly crowded systems.

In a related computational study on cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, the rotational barrier of the C-S bond was investigated. Although this molecule contains a sulfonyl group rather than a sulfoxide, the study provides insights into the conformational energetics of sterically demanding sulfur-containing groups. The calculations revealed a flattened potential energy surface, indicating that intermolecular interactions in the solid state could overcome the relatively low rotational barrier to favor a conformation that would be a high-energy transition state in the gas phase. rsc.orgethz.ch This underscores the subtle interplay between intramolecular steric strain and intermolecular forces in determining the preferred conformation of molecules with bulky tert-butyl-sulfur moieties.

Table 1: Comparison of Calculated C-S-C Bond Angles in Sulfoxides

Compound C-S-C Bond Angle (°)
Dimethyl sulfoxide 96.6
This compound 111.9

Data sourced from computational studies on alkyl sulfoxides. umich.edu

Steric and Stereochemical Influence on Reactivity

The chiral nature of the sulfoxide group, combined with the significant steric bulk of the tert-butyl substituents, makes this compound and related chiral tert-butanesulfinyl compounds valuable tools in asymmetric synthesis. Computational modeling has been instrumental in elucidating the mechanisms by which the stereochemistry at the sulfur atom influences the outcome of chemical reactions.

A prime example is the use of N-tert-butanesulfinyl imines as chiral auxiliaries in the asymmetric synthesis of amines. nih.gov The tert-butanesulfinyl group acts as a powerful stereodirecting group, controlling the facial selectivity of nucleophilic additions to the imine C=N double bond. Computational studies of these reactions have proposed transition state models that explain the high diastereoselectivity observed.

For reactions involving Grignard reagents in non-coordinating solvents, a cyclic, six-membered chair-like transition state is often invoked. nih.gov In this model, the magnesium atom of the Grignard reagent coordinates to both the sulfoxide oxygen and the imine nitrogen. To minimize steric clashes, the bulky tert-butyl group on the sulfur atom preferentially occupies an equatorial position in this transition state. This arrangement effectively shields one face of the imine, directing the incoming nucleophile to attack from the less hindered side, thus leading to the formation of one diastereomer in high excess. nih.gov

The stereochemical outcome is therefore a direct consequence of the steric hindrance exerted by the tert-butyl group, which dictates the most stable arrangement of the reactants in the transition state. The reliability and predictability of this steric influence have made chiral tert-butanesulfinyl amides, derived from tert-butanesulfinamide, a widely used and commercially available chiral auxiliary for the asymmetric synthesis of a vast array of nitrogen-containing compounds. nih.govacs.orgresearchgate.net

Advanced Applications in Organic Synthesis and Catalysis

Role in Asymmetric Synthesis and Chiral Catalysis

Di-tert-butyl sulfoxide (B87167) and its derivatives have emerged as significant tools in the field of asymmetric synthesis, where the creation of specific stereoisomers is crucial. The steric bulk and the stereogenic nature of the sulfinyl group are pivotal to its effectiveness in inducing chirality.

Di-tert-butyl sulfoxide serves as a valuable starting material for the synthesis of important chiral auxiliaries. A key application is in the preparation of tert-butanesulfinamide, a widely used chiral reagent. The synthesis involves the catalytic asymmetric oxidation of di-tert-butyl disulfide to produce tert-butyl tert-butanethiosulfinate with high enantiomeric excess. acs.org This thiosulfinate ester is both chemically and optically stable, making it an excellent precursor. acs.org Subsequent reaction with lithium amide in liquid ammonia (B1221849) and tetrahydrofuran (B95107) affords tert-butanesulfinamide in high yield. acs.org A single recrystallization can yield enantiomerically pure product. acs.org

Furthermore, the thermal decomposition of this compound in the presence of an equimolar amount of a chiral amine can produce nonracemic t-butyl t-butanethiosulfinate. nih.govacs.org Although the enantiomeric excess achieved through this method can be modest, it allows for the preparation of both enantiomers of the thiosulfinate, and the chiral amine can be recovered after the reaction. nih.govacs.org The enantiomerically pure thiosulfinate can then be used to react stereospecifically with various nucleophiles like Grignard reagents and organolithiums to provide a range of enantiomerically pure chiral sulfoxides and other sulfinyl compounds. acs.org

The sulfinyl group, particularly the tert-butylsulfinyl moiety derived from this compound, is a powerful chiral controller in the design of ligands for transition metal-catalyzed asymmetric reactions. ontosight.aithieme-connect.de The combination of the sterically demanding tert-butyl group and the coordinating oxygen and sulfur atoms allows for the creation of highly ordered and effective chiral environments around a metal center. illinois.edu Bis-sulfoxides, in particular, have been recognized as an important class of ligands in homogeneous catalysis. wiley-vch.de

Chiral bis-sulfoxide ligands derived from tert-butyl sulfoxide have proven to be exceptionally effective in rhodium-catalyzed enantioselective conjugate addition (ECA) of arylboronic acids to electron-deficient olefins. wiley-vch.dersc.orgrsc.org For instance, (R,R)-S,S′-di(tert-butyl)benzene-1,2-disulfoxide has been used as a ligand in these reactions. rsc.orgrsc.org The development of chiral sulfoxide-olefin hybrid ligands has also shown great potential, with the geometry of the olefin controlling the absolute configuration of the product. thieme-connect.de These rhodium-catalyzed reactions are a reliable method for forming carbon-carbon bonds with high functional group tolerance. wiley-vch.de

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition using tert-Butyl Sulfoxide-Derived Ligands

EntrySubstrateLigandProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
12-CyclohexenoneFerrocene-1,2-disulfoxide (1)(S)9994 rsc.org
22-CyclohexenoneFerrocene-1,2-disulfoxide (2)(R)9980 rsc.org
32-CyclopentenoneFerrocene-1,2-disulfoxide (1)(S)9995 rsc.org
4N-PhenylmaleimideFerrocene-1,2-disulfoxide (1)(S)9998 rsc.org

In palladium-catalyzed reactions, tert-butyl sulfoxides are primarily used as precursors to generate sulfenate anions, which are key intermediates in cross-coupling reactions to form aryl sulfoxides. acs.orgresearchgate.net A method has been developed for the palladium-catalyzed arylation of alkyl sulfenate anions, which are generated from alkyl 2-(trimethylsilyl)ethyl sulfoxides via a fluoride-triggered elimination. upenn.edu This strategy allows for the synthesis of aryl alkyl sulfoxides in high yields and exhibits excellent chemoselectivity, tolerating functional groups like anilines and phenols that can also undergo palladium-catalyzed arylation. upenn.edu The use of bulky monodentate phosphine (B1218219) ligands such as SPhos and Cy-CarPhos is crucial for the successful arylation of the sulfenate anions with aryl bromides or chlorides. upenn.edu This approach provides a valuable alternative to traditional methods that often require harsh reagents. upenn.edu

Table 2: Palladium-Catalyzed Arylation of Alkyl Sulfenate Anions

EntryAlkyl 2-(trimethylsilyl)ethyl SulfoxideAryl HalideLigandProductYield (%)Reference
1Benzyl (B1604629)4-BromobenzonitrileSPhosBenzyl 4-cyanophenyl sulfoxide91 upenn.edu
2Benzyl4-ChlorobenzonitrileSPhosBenzyl 4-cyanophenyl sulfoxide88 upenn.edu
3BenzylMethyl 4-bromobenzoateSPhosBenzyl 4-(carbomethoxy)phenyl sulfoxide95 upenn.edu
4Cyclohexyl4-BromobenzonitrileCy-CarPhosCyclohexyl 4-cyanophenyl sulfoxide80 upenn.edu
5n-Butyl4-BromobenzonitrileCy-CarPhosn-Butyl 4-cyanophenyl sulfoxide75 upenn.edu

The tert-butylsulfinyl group is a powerful chiral auxiliary for achieving diastereoselective functionalization. Its effectiveness stems from the significant steric and electronic differences between the substituents on the stereogenic sulfur atom (a lone pair, an oxygen atom, and two different carbon groups), which allows it to effectively differentiate the diastereotopic faces of a nearby reaction center. The tert-butylsulfinyl group has been employed to direct the diastereoselective deprotometallation of ferrocene (B1249389) derivatives, enabling the synthesis of polyfunctionalized, enantiopure ferrocenes. rsc.org This strategy relies on the sulfoxide group to control the regioselectivity of lithiation and subsequent trapping with an electrophile. rsc.org

Furthermore, the tert-butyl sulfoxide moiety has been used in the development of atroposelective coupling reactions. academie-sciences.fr In the synthesis of axially chiral biaryls, an enantiopure tert-butyl sulfoxide group can act as a chiral auxiliary to control the stereochemistry of the coupling between arynes and aryllithiums, although the diastereoselectivity can be variable. academie-sciences.fr

Ligand Design in Organometallic Catalysis

Rhodium-Catalyzed Conjugate Addition

Utility as a Reagent in Organic Transformations

Beyond its role in asymmetric catalysis, this compound and related structures serve as versatile reagents in various organic transformations. Sulfoxides bearing a tert-butyl group can be activated with N-bromosuccinimide (NBS) under acidic conditions. researchgate.netacs.org The resulting intermediate can then be treated with a range of nitrogen, carbon, or oxygen nucleophiles to produce sulfinic acid amides, new sulfoxides, and sulfinic acid esters, respectively, in generally high yields. researchgate.netacs.org This method provides a one-pot, three-component synthesis for these classes of compounds, starting from a stable and easily handled sulfoxide reagent. researchgate.netacs.org

Table 3: Synthesis of Sulfinyl Compounds from tert-Butyl Sulfoxides via NBS Activation

EntryNucleophileProduct TypeProductYield (%)Reference
1AnilineSulfinamideN-Phenyl-tert-butanesulfinamide82 researchgate.net
2MorpholineSulfinamide4-(tert-Butylsulfinyl)morpholine91 researchgate.net
3IndoleSulfoxide3-(tert-Butylsulfinyl)-1H-indole78 researchgate.net
4MethanolSulfinate EsterMethyl tert-butanesulfinate85 researchgate.net
5PhenolSulfinate EsterPhenyl tert-butanesulfinate75 researchgate.net

Additionally, this compound is involved in oxidation reactions. For example, the oxidation of di-tert-butyl disulfide is a key step in producing precursors for chiral auxiliaries. acs.org The sulfoxide group itself can act as an oxidant in certain transformations, although this is less common for this compound compared to dimethyl sulfoxide (DMSO). However, it is a key component in catalyst systems for oxidation, such as the dirhodium(II) carboxylate complex-catalyzed sulfoxidation of organic sulfides using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org

General Reagent and Solvent Applications

This compound (DtBSO) is a colorless liquid with a characteristic odor, soluble in organic solvents like hexane, ethyl acetate, and dichloromethane (B109758). ontosight.ai Its properties make it a versatile compound in organic chemistry, serving as both a solvent and a reagent in a variety of reactions. ontosight.ai As a solvent, its high polarity and ability to form strong hydrogen bonds are key characteristics. fu-berlin.de

The synthesis of DtBSO is typically achieved through the oxidation of di-tert-butyl sulfide (B99878). ontosight.ai This can be done using various oxidizing agents, including hydrogen peroxide or meta-chloroperoxybenzoic acid. ontosight.ai Another method for its synthesis is through flash vacuum pyrolysis. nih.govresearchgate.net

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC₈H₁₈OS
Molecular Weight162.30 g/mol nih.gov
Boiling Point250.2°C at 760mmHg lookchem.com
Flash Point105.1°C lookchem.com
Density0.953 g/cm³ lookchem.com
Vapor Pressure0.0347mmHg at 25°C lookchem.com
XLogP31.2 lookchem.com
Hydrogen Bond Donor Count0 lookchem.com
Hydrogen Bond Acceptor Count2 lookchem.com
Rotatable Bond Count2 lookchem.com
Exact Mass162.10783637 lookchem.com
Complexity120 lookchem.com

Precursor to Other Sulfoxides and Sulfones

This compound serves as a valuable precursor in the synthesis of other sulfoxides and sulfones, which are important intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai For instance, sulfoxides bearing a tert-butyl group can be activated with N-bromosuccinimide (NBS) under acidic conditions. researchgate.net Subsequent treatment with various nucleophiles, such as nitrogen, carbon, or oxygen nucleophiles, yields a wide range of corresponding sulfinic acid amides, new sulfoxides, and sulfinic acid esters. researchgate.net

The thermolysis of this compound produces 2-methylpropane-2-sulfenic acid, which can then be added to alk-1-enes to yield tert-butyl 1-methylalkyl sulfoxides. thieme-connect.de This highlights its role in generating reactive intermediates for further synthesis. Additionally, the oxidation of sulfides is a common method to produce sulfoxides and sulfones, and DtBSO can be involved in such transformations. jchemrev.com

Participation in Specialized Reaction Types

While specific examples for this compound are not always explicitly detailed, its structural similarity to dimethyl sulfoxide (DMSO) suggests its participation in a range of specialized reactions. Sulfoxides are known to be involved in Pummerer-type reactions, where they can be activated to form thionium (B1214772) ions that then react with nucleophiles. acs.org Aromatic sulfoxides, for example, can undergo the aromatic Pummerer reaction, leading to substituted aryl sulfides. acs.org

In the context of desilylation, the TCT/DMSO system has been used to prepare chloromethyl methyl sulfide, which is then used in desilylation reactions. researchgate.net While not a direct use of DtBSO, it illustrates the role of sulfoxides in such transformations. Similarly, in benzylidenation reactions, glucoside benzylidenations using electron-deficient benzaldehydes have been achieved in high yields in the presence of a catalytic system that can be related to sulfoxide chemistry. researchgate.net The use of di-tert-butyl-methylpyridine (DTBMP) in conjunction with sulfoxides is also noted in glycosylation reactions. lookchem.com

Emerging Applications in Materials Science

Exploration of Photophysical Properties (e.g., TADF)

Aromatic sulfoxides are gaining importance in materials science due to their unique photophysical properties. mdpi.comchemrxiv.org Recent research has demonstrated that sulfoxide-containing scaffolds can exhibit thermally activated delayed fluorescence (TADF). mdpi.comchemrxiv.orgnih.gov The TADF phenomenon is crucial for the development of highly efficient organic light-emitting diodes (OLEDs) as it allows for the conversion of both singlet and triplet excitons into light, potentially achieving 100% internal quantum efficiency. researchgate.net

Specifically, a biarylsulfoxide has been shown to possess TADF properties comparable to its parent sulfone, with two fluorescence decay components observed. mdpi.comchemrxiv.org Although the quantum yield was lower than the sulfone, this discovery opens up new avenues for designing novel TADF emitters based on sulfoxide scaffolds. mdpi.comchemrxiv.org The introduction of tert-butyl groups into TADF emitters has been shown to increase thermal stability and can lead to a smaller energy gap between the singlet and triplet excited states, which is beneficial for the TADF process. researchgate.net

Stabilization of Organometallic Complexes in Advanced Materials

Sulfoxides are important ligands in coordination chemistry for the stabilization of organometallic complexes, which have applications in catalysis and advanced materials. mdpi.comresearchgate.net The polarized sulfur-oxygen bond in sulfoxides allows both the sulfur and oxygen atoms to coordinate with Lewis acids and transition metals. fu-berlin.de This coordination can lead to the formation of stable complexes. fu-berlin.de

The use of bulky ligands, such as those containing tert-butyl groups, is a common strategy to stabilize organometallic complexes. ras.ru For example, the 2,4-di-tert-butyl-6-(N,N-dimethylaminomethyl)phenyl ligand has been used to synthesize and stabilize germylenes. acs.org Similarly, cyclopentadienyl (B1206354) ligands with tert-butyl groups have been employed in the synthesis of divalent thulium complexes. acs.org While direct examples of DtBSO stabilizing specific advanced materials are emerging, the general principles of sulfoxide and bulky ligand coordination chemistry strongly suggest its potential in this area. researchgate.net

Future Research Directions and Uncharted Territories

Innovative Synthetic Pathways to Di-tert-butyl Sulfoxide (B87167) and Analogs

While the oxidation of di-tert-butyl sulfide (B99878) is a standard route to di-tert-butyl sulfoxide, future research is trending towards more versatile and efficient methodologies for creating a broader range of structurally diverse sulfoxide analogs. ontosight.ai A significant area of development involves the activation of tert-butyl sulfoxides to serve as synthons for new sulfinyl-containing compounds. organic-chemistry.orgacs.org

One promising strategy involves the activation of sulfoxides bearing a tert-butyl group with N-bromosuccinimide (NBS) under acidic conditions. This generates a reactive sulfinyl bromide intermediate that can be treated with a wide array of nucleophiles—including nitrogen, carbon, or oxygen nucleophiles—to yield sulfinic acid amides, new sulfoxides, and sulfinic acid esters. rsc.orgresearchgate.net This method provides a stable and efficient alternative to traditional approaches that use sulfinyl halides or thioesters. organic-chemistry.org Research has shown that weaker acids like acetic acid in dichloromethane (B109758) (DCM) provide optimal conditions for this transformation. organic-chemistry.org The broad compatibility with various aryl and alkyl sulfoxides and nucleophiles underscores its potential for creating diverse analogs. organic-chemistry.org

Another innovative pathway is the pyrolysis of tert-butyl sulfoxides. For instance, flash vacuum pyrolysis of this compound has been successfully employed to synthesize gas-phase oxadisulfane (HSOH), a molecule of significant theoretical interest. researchgate.net This highlights the potential of pyrolysis methods to generate highly reactive and unusual sulfinyl species that can serve as precursors to novel analogs. Further exploration into controlled thermal decomposition could unlock new synthetic routes. acs.org

The generation of sulfenate anions from β-sulfinyl esters also represents a modern approach to synthesizing sulfoxides. mdpi.com These transient intermediates can be generated in situ and react with various partners, offering a pathway to complex sulfoxide structures. mdpi.com

Future work in this area will likely focus on expanding the library of accessible sulfoxide analogs by exploring new activating agents, catalytic systems for sulfoxide transformation, and novel starting materials. The synthesis of sultines (cyclic sulfinate esters) from tert-butyl hydroxyalkyl sulfoxides demonstrates the potential for intramolecular cyclization strategies to build complex, heterocyclic sulfoxide-containing scaffolds. cdnsciencepub.com

Synthetic StrategyReagents/ConditionsProductsReference
Nucleophilic Substitutiontert-Butyl sulfoxides, NBS, Acetic Acid, DCM, Nucleophiles (N, C, O)Sulfinic acid amides, new sulfoxides, sulfinic acid esters organic-chemistry.orgrsc.orgresearchgate.net
Flash Vacuum PyrolysisThis compound, High TemperatureGas-phase oxadisulfane (HSOH) researchgate.net
Intramolecular Cyclizationtert-Butyl w-hydroxyalkyl sulfoxides, SO2Cl25- to 8-membered ring sultines cdnsciencepub.com
Sulfenate Anion Generationβ-Sulfinyl esters, Transition-metal catalystsAllyl and aryl sulfoxides mdpi.com

Development of Highly Enantioselective Catalytic Systems

Chiral sulfoxides are crucial as auxiliaries and ligands in asymmetric synthesis. researchgate.net A major thrust of future research is the design of catalytic systems that leverage sulfoxides, including this compound and its derivatives, to achieve high enantioselectivity in a variety of chemical transformations.

Palladium-catalyzed reactions have been a particularly fertile ground for the application of sulfoxide ligands. mdpi.comacs.orgresearchgate.net The development of bicyclic bissulfoxide ligands has led to significant improvements in Pd-catalyzed allylic C-H oxidation, enhancing reaction kinetics and product yields. mdpi.com These geometrically constrained ligands have proven effective for both N- and C-alkylation. researchgate.net Similarly, Pd(II)-sulfoxide-oxazoline (Pd-sox) catalyst systems have been used for the enantioselective C-H activation and arylation of heteroarenes. mdpi.com

A novel and promising strategy involves combining weakly coordinating sulfoxide ligands with a chiral Lewis acid co-catalyst. nih.gov In the asymmetric allylic C-H oxidation of terminal olefins, a chiral Lewis acid was shown to interact with the organopalladium intermediate, inducing asymmetry in the C-O bond-forming step. nih.gov This heterobimetallic Pd(II)/bis(sulfoxide)/Cr(III)(salen) system has achieved high levels of enantioselectivity, opening a new avenue for catalyst design where the chiral environment is generated by a co-catalyst rather than a strongly coordinating chiral ligand. nih.gov

Future advancements will likely stem from:

Novel Ligand Architectures: Designing sulfoxide ligands with unique steric and electronic properties to enhance metal chelation and stereocontrol. mdpi.com The straightforward synthesis of structurally complex bissulfoxide ligands from commercially available materials demonstrates the feasibility of this approach. mdpi.com

Dual-Catalyst Systems: Further exploration of dual-catalyst systems, such as the Pd(II)–sulfoxide–oxazoline/iron–phthalocyanine combination, could lead to more efficient and selective transformations under milder conditions. mdpi.com

Synergistic Ligand/Co-Catalyst Effects: Investigating the interplay between sulfoxide ligands and other catalytic components, like chiral Lewis acids, to create highly specific and active catalytic pockets. nih.gov

The synthesis of enantiopure sulfinamide/sulfoxide ligands and their corresponding palladium complexes has also been explored. These complexes have shown catalytic activity and enantioselectivity in arylation reactions, with the nature of the substituents on the sulfoxide group influencing the outcome. rsc.org

Catalytic SystemReaction TypeKey FeatureReference
Palladium / Bicyclic BissulfoxideAllylic C-H OxidationGeometrically constrained ligand improves kinetics and yield. mdpi.comresearchgate.net
Pd(II)-sulfoxide-oxazoline / FePcEnantioselective C-H ArylationDual-catalyst system enables use of air as oxidant. mdpi.com
Pd(II)/bis(sulfoxide) / Chiral Cr(III) Lewis AcidAsymmetric Allylic C-H OxidationChiral Lewis acid induces enantioselectivity. nih.gov
Enantiopure NH2/SO Palladium ComplexesArylationStereoselective synthesis of chiral ligands for catalysis. rsc.org

Advanced Computational Predictions for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of sulfoxide-based systems. Future research will increasingly rely on advanced computational models for the rational design of new sulfoxide ligands, catalysts, and materials.

DFT studies have been employed to investigate the fundamental interactions between sulfoxides like dimethyl sulfoxide (DMSO), an analog of this compound, and transition metal surfaces. acs.org These calculations provide insights into binding energies, preferred adsorption sites, and the influence of electrostatic fields, which are critical for understanding competitive adsorption effects in catalysis. acs.org Quantum chemical calculations have also been used to study the properties of the sulfoxide functional group itself, including its structural, energetic, and charge distribution characteristics. researchgate.net

In the context of catalysis, theoretical calculations are crucial for elucidating reaction mechanisms. For example, DFT studies have been used to investigate the mechanism of metal-catalyzed sulfoxidation, exploring different potential pathways and the role of substrate-catalyst interactions. nih.govacs.org Such studies can explain observed differences in selectivity and reaction kinetics between different metal catalysts, such as Titanium (IV) and Hafnium (IV), in sulfide oxidation. nih.govacs.org This knowledge is vital for designing more selective catalysts.

Future computational efforts will likely focus on:

Predictive Catalyst Screening: Developing high-throughput computational screening methods to rapidly evaluate libraries of virtual sulfoxide ligands for specific catalytic applications, predicting their effectiveness and enantioselectivity.

Modeling Complex Interactions: Accurately modeling the non-covalent interactions, such as hydrogen bonding and steric clashes, that govern substrate recognition and stereoselectivity in sulfoxide-based catalytic systems. nih.gov

Excited-State Dynamics: Simulating the photophysical and photochemical properties of sulfoxide-containing molecules, such as photochromic transition metal sulfoxide complexes, to guide the design of novel light-activated molecular machines and materials. nsf.govacs.org

Bonding Analysis: Further refining the understanding of S-O bond characteristics in different coordination environments (S-bonded vs. O-bonded), which is fundamental to linkage isomerism and reactivity. researchgate.net

Computational MethodArea of InvestigationKey InsightsReference
Density Functional Theory (DFT)Sulfoxide-Metal Surface InteractionsBinding energies, adsorption sites, electrostatic field effects. acs.org
DFT, MP2, MP4, QCISDProperties of Sulfoxide GroupStructural, energetic, and charge distribution properties. researchgate.net
DFTMetal-Catalyzed Sulfoxidation MechanismsElucidation of reaction pathways and factors controlling selectivity. nih.govacs.org
Quantum Chemical CalculationsLinkage IsomerismS-O bond distances and vibrational frequencies in free vs. coordinated sulfoxides. researchgate.net

Exploration in Novel Functional Materials and Biological Systems

The unique properties of the sulfoxide group, particularly when flanked by bulky tert-butyl groups, open doors to applications beyond traditional catalysis. Future research is set to explore the integration of this compound and its analogs into novel functional materials and to investigate their potential roles in biological contexts.

Functional Materials: The ability of sulfoxides to participate in linkage isomerization (switching between S-bonding and O-bonding to a metal center) is a key feature for developing photochromic materials. nsf.govacs.org Ruthenium and osmium sulfoxide complexes that undergo phototriggered isomerization are examples of light-activated bistable molecules, which are fundamental components of molecular machines. nsf.govacs.org Future work will involve designing new metal complexes with tailored sulfoxide ligands to fine-tune their photo-switching properties for applications in data storage and molecular electronics. The recent discovery that certain biarylsulfoxides exhibit thermally activated delayed fluorescence (TADF) opens up a new frontier for their use in organic light-emitting diodes (OLEDs). mdpi.com

Biological Systems: While dimethyl sulfoxide (DMSO) is well-known for its biological applications, the potential of this compound and other sterically hindered sulfoxides remains largely uncharted territory. taylorandfrancis.com The thermal decomposition of this compound in the presence of chiral amines to produce nonracemic thiosulfinates suggests a potential route for asymmetric synthesis relevant to biologically active molecules. acs.org Some organic sulfur compounds, including di-tert-butyl disulfide (the precursor to the sulfoxide), have been investigated for their antioxidant and radical-scavenging activities. tubitak.gov.tr This raises the possibility that this compound itself or its metabolites could have interesting biological effects. Future research could explore its use as a precursor for biologically active sulfinyl compounds or investigate its own potential as a modulator of biological processes, such as its effect on oxidative stress. acs.orgtubitak.gov.tr The use of sulfoxides in carbohydrate chemistry, for example as activating groups in glycosylation reactions, also points to their potential utility in synthesizing complex biomolecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Di-tert-butyl sulfoxide with high purity?

  • Methodological Answer : Synthesis typically involves controlled oxidation of Di-tert-butyl sulfide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key considerations include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of sulfide to oxidant to avoid over-oxidation to sulfone derivatives .
  • Temperature control : Reactions are exothermic; use ice baths for temperatures ≤ 0°C to prevent side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents to isolate the sulfoxide .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The sulfoxide group (S=O) deshields adjacent protons. In 1^1H NMR, tert-butyl groups appear as singlets at δ ~1.3 ppm, while 13^{13}C NMR shows sulfur-bound carbons at δ ~45-55 ppm. Compare with dimethyl sulfoxide (DMSO) spectra for reference .
  • IR : The S=O stretch appears as a strong band near 1050–1100 cm1^{-1}, distinct from sulfide (S-C) or sulfone (SO2_2) stretches .
  • Mass spectrometry : Look for molecular ion peaks at m/z 178.36 (C8_8H18_{18}OS) and fragmentation patterns consistent with tert-butyl group loss .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as sulfoxides can decompose under heat to release sulfur oxides .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential solvent permeability .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer :

  • Solvent selection : Test polar aprotic solvents (e.g., dichloromethane, THF) to stabilize transition states. This compound’s steric bulk may hinder reactivity; adjust solvent polarity to balance solubility and steric effects .
  • Catalyst screening : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantioselectivity. Monitor ee% via chiral HPLC or NMR with chiral shift reagents .
  • Temperature gradients : Perform kinetic studies at 25°C, 0°C, and −40°C to identify optimal enantioselectivity windows .

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

  • Methodological Answer :

  • Reproducibility checks : Validate melting points (mp) and boiling points (bp) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, discrepancies in mp (reported 5–7°C) may arise from impurities; recrystallize samples and compare DSC curves .
  • Computational validation : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and compare with experimental data from calorimetry .

Q. What analytical strategies detect trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS : Use a polar column (e.g., DB-WAX) to separate sulfoxide, sulfide, and sulfone impurities. Calibrate with spiked standards .
  • HPLC-UV : Employ a C18 column with acetonitrile/water gradients. Impurities like residual tert-butyl alcohol or sulfone derivatives show distinct retention times .
  • Karl Fischer titration : Quantify water content (<0.1% w/w), as moisture accelerates sulfoxide decomposition .

Contradiction Analysis & Experimental Design

Q. Why do some studies report this compound as stable, while others note decomposition under ambient conditions?

  • Analysis : Stability depends on storage conditions and trace impurities. Studies using rigorously dried samples under inert atmospheres report stability, while exposure to moisture or light accelerates hydrolysis to tert-butyl alcohol and sulfurous acid .
  • Experimental Design :

  • Control groups : Store samples under N2_2, air, and humidified environments.
  • Accelerated aging : Use UV/vis light chambers to simulate long-term stability .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate steric effects of tert-butyl groups on reaction trajectories.
  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.